![molecular formula C21H26N2O3 B4716300 2-(3-methylphenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide](/img/structure/B4716300.png)
2-(3-methylphenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide
Overview
Description
2-(3-methylphenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide, also known as MMB-2201, is a synthetic cannabinoid that acts as a potent agonist at the CB1 and CB2 receptors. It was first synthesized in 2014 by a team of researchers at the pharmaceutical company Pfizer. MMB-2201 has gained attention in the scientific community due to its potential therapeutic applications and its use as a research tool in the study of the endocannabinoid system.
Mechanism of Action
2-(3-methylphenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide acts as a potent agonist at the CB1 and CB2 receptors, which are part of the endocannabinoid system. When 2-(3-methylphenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide binds to these receptors, it can activate a variety of signaling pathways that ultimately lead to changes in cellular activity and physiological processes.
Biochemical and Physiological Effects:
2-(3-methylphenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide has been shown to have a variety of biochemical and physiological effects. For example, it can stimulate the release of dopamine, a neurotransmitter that plays a critical role in reward and motivation. It can also suppress the release of glutamate, a neurotransmitter that is involved in learning and memory. Additionally, 2-(3-methylphenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide can modulate the activity of various ion channels, which can affect cellular excitability and signaling.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3-methylphenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of endocannabinoid signaling in a more targeted and specific way. However, one limitation of using 2-(3-methylphenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide is its potential for off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several directions for future research on 2-(3-methylphenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide. For example, researchers could investigate its potential therapeutic applications in the treatment of conditions such as chronic pain and anxiety. Additionally, researchers could explore the effects of 2-(3-methylphenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide on other signaling pathways and ion channels to gain a more comprehensive understanding of its mechanisms of action. Finally, researchers could investigate the potential for developing more selective and potent agonists for the CB1 and CB2 receptors based on the structure of 2-(3-methylphenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide.
In conclusion, 2-(3-methylphenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications and its use as a research tool in the study of the endocannabinoid system. Its potency and selectivity for the CB1 and CB2 receptors make it a valuable tool for studying the effects of endocannabinoid signaling, but its potential for off-target effects must be taken into consideration. Future research on 2-(3-methylphenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide could lead to new insights into the mechanisms underlying physiological processes and the development of new therapeutic agents.
Scientific Research Applications
2-(3-methylphenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide has been used as a research tool in the study of the endocannabinoid system, which plays a critical role in regulating a variety of physiological processes such as pain sensation, appetite, and mood. By acting as an agonist at the CB1 and CB2 receptors, 2-(3-methylphenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide can help researchers better understand the mechanisms underlying these processes.
properties
IUPAC Name |
2-(3-methylphenoxy)-N-[(4-morpholin-4-ylphenyl)methyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-16-4-3-5-20(14-16)26-17(2)21(24)22-15-18-6-8-19(9-7-18)23-10-12-25-13-11-23/h3-9,14,17H,10-13,15H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YODVVHBKPDMYOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NCC2=CC=C(C=C2)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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